![molecular formula C12H15N B1317059 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] CAS No. 157736-60-2](/img/structure/B1317059.png)

3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. It also includes the compound’s chemical properties, such as its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties .Wissenschaftliche Forschungsanwendungen

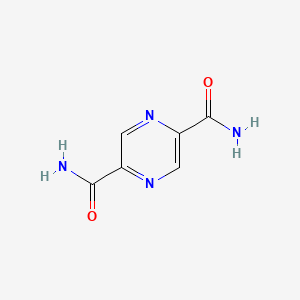

Anticancer Applications

Derivatives of 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] have been synthesized and evaluated for their anticancer activity. For instance, a study demonstrated that certain hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety exhibit significant anticancer activity against various cancer cell lines. A specific derivative was identified as highly effective and selective towards tumor cells, suggesting its potential as a scaffold for developing new thymidine phosphorylase inhibitors (Zagórska et al., 2021).

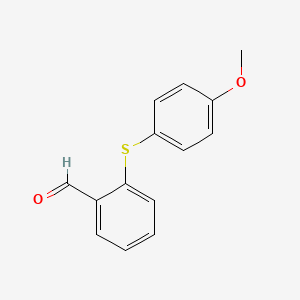

Synthesis of Spiroheterocyclic Compounds

Research on the synthesis of spiroheterocyclic compounds using 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] derivatives has led to the development of novel synthetic methods. A study detailed an efficient four-component reaction for synthesizing spiroheterocyclic compounds, offering advantages such as short reaction times, wide substrate scope, and simple setup, contributing to the field of heterocyclic chemistry (Meng et al., 2017).

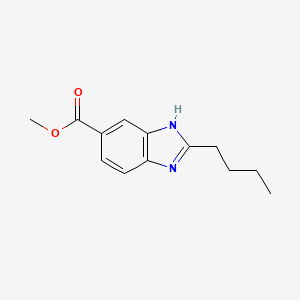

Gastric Antisecretory Agents

In the quest for more potent gastric antisecretory agents than existing proton pump inhibitors, derivatives of 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] were explored. One study designed novel derivatives aiming to bind strongly to the potassium-binding site of H+,K+-ATPase, resulting in compounds with potent inhibitory action on gastric acid secretion in rats. This research offers a new perspective on drug design for treating gastric acid-related diseases (Imaeda et al., 2017).

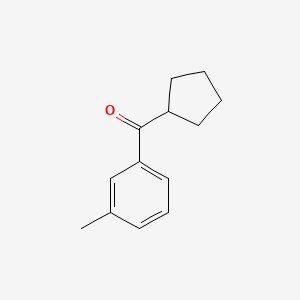

Novel Synthetic Approaches

The development of new synthetic methodologies for constructing spiro and heterocyclic frameworks is another significant application. For example, a study reported the synthesis of novel compounds through reactions involving 3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] derivatives, demonstrating the versatility and potential of these compounds in organic synthesis (Marinov et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

spiro[2,3-dihydro-1H-naphthalene-4,3'-azetidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-6-11-10(4-1)5-3-7-12(11)8-13-9-12/h1-2,4,6,13H,3,5,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAGUUAVKYHINQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C1)CNC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene] | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)

![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)

![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)

![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)